
5-Bromo-2-chloroquinoxaline
Descripción general
Descripción
5-Bromo-2-chloroquinoxaline, also known as BCQ, is a heterocyclic organic compound belonging to the family of quinoxaline derivatives. It has the molecular formula C8H4BrClN2 .
Synthesis Analysis
The synthesis of quinoxaline has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
5-Bromo-2-chloroquinoxaline contains a total of 17 bonds; 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Chemical Reactions Analysis
Quinoxalines have been used in various chemical reactions. For instance, mixtures of ascorbate and copper used in certain click chemistry experimental conditions act as oxidizing agents, catalyzing the formation of reactive oxygen species through Fenton and related reactions .Physical And Chemical Properties Analysis
5-Bromo-2-chloroquinoxaline has a molecular weight of 243.49 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.Aplicaciones Científicas De Investigación
Bioreductively Activated Prodrug System : 5-Bromo-2-chloroquinoxaline derivatives, specifically 5-bromoisoquinolin-1-one, have been studied for their potential as bioreductively activated prodrug systems. These compounds can be used for targeted drug delivery to hypoxic tissues, a technique valuable in cancer therapy (Parveen, Naughton, Whish, & Threadgill, 1999).
Impact on Chloroplast Structure : Research on derivatives of 5-Bromo-2-chloroquinoxaline, such as 5-bromo-2-deoxyuridine, has shown significant alterations in chloroplast ultrastructure in certain plants. This includes changes like thylakoid coiling and vacuolization, which could have implications for understanding cellular responses to these compounds (Schraudolf & Šonka, 1979).
Cell Turnover Kinetics Analysis : 5-Bromo-2′-deoxyuridine, a derivative, is used to measure cell turnover rates in vivo. This is crucial for understanding cell proliferation and loss, and for studying diseases like HIV/AIDS through analysis of immune cell dynamics (Bonhoeffer, Mohri, Ho, & Perelson, 2000).
Antiviral and Cytotoxic Activities : Some derivatives, like 5-bromo-6-azido-5,6-dihydro-2'-deoxyuridine, exhibit broad-spectrum anti-herpes activity, indicating potential for therapeutic applications against viral infections (Kumar, 2002).
DNA Replication Detection : Monoclonal antibodies specific for bromodeoxyuridine derivatives can detect low levels of DNA replication, essential for understanding cell cycle and cancer research (Gratzner, 1982).
Synthesis of Heterocycles : Derivatives of 5-Bromo-2-chloroquinoxaline are used as intermediates in synthesizing various heterocycles, a crucial aspect of organic and pharmaceutical chemistry (Tian & Grivas, 1992).
BrdU as a Probe in Hybridization : 5-bromo-2'deoxyuridine is utilized as a probe in fluorescence in situ hybridization (FISH), DNA end-labeling, and chromosome painting. It is a cost-effective alternative to other labeling methods and is crucial in genetic research and diagnostics (Mühlmann-Díaz, Dullea, & Bedford, 1996).
Vibrational Spectra Analysis : The experimental and theoretical vibrational spectra of 5-bromo-2'-deoxyuridine have been studied, providing insights into the molecular structure and behavior of these compounds, essential for understanding their interactions and stability (Çırak, Sert, & Ucun, 2012).
Safety And Hazards
Direcciones Futuras
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
Propiedades
IUPAC Name |
5-bromo-2-chloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAGTLVUDKGIMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloroquinoxaline | |
CAS RN |
1379359-02-0 | |
| Record name | 5-bromo-2-chloroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



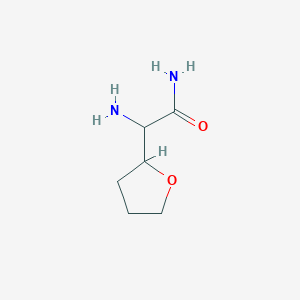
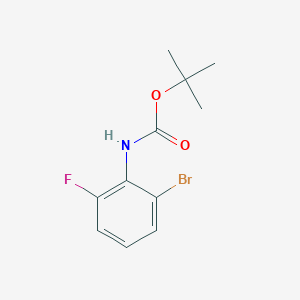

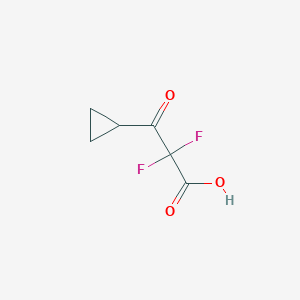

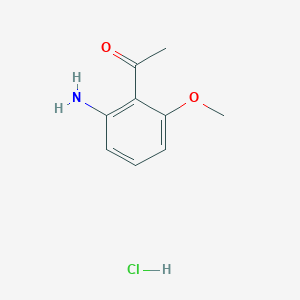
![[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1382183.png)
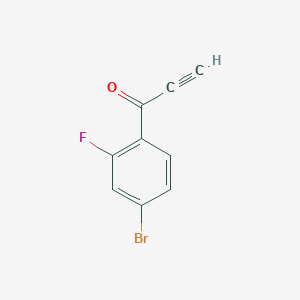
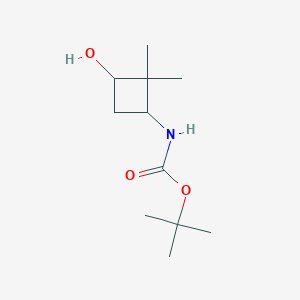

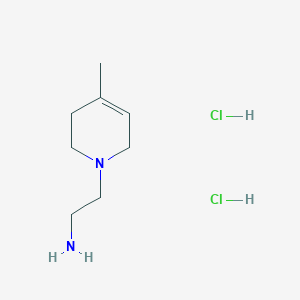
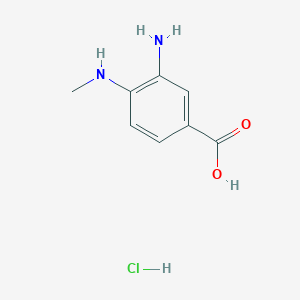
![tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B1382192.png)
